4-Bromo-2,6-difluorostyrene

Polymer Chemistry Radical Polymerization Copolymerization Kinetics

4-Bromo-2,6-difluorostyrene (C₈H₅BrF₂, MW: 219.03 g/mol) is a trisubstituted styrene derivative featuring bromine at the para position and fluorine atoms at both ortho positions. This unique halogen substitution pattern confers distinct electronic and steric properties that differentiate it from mono- and difluorinated styrene analogs.

Molecular Formula C8H5BrF2
Molecular Weight 219.029
CAS No. 160975-98-4
Cat. No. B2518812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorostyrene
CAS160975-98-4
Molecular FormulaC8H5BrF2
Molecular Weight219.029
Structural Identifiers
SMILESC=CC1=C(C=C(C=C1F)Br)F
InChIInChI=1S/C8H5BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2
InChIKeyNQECSHUEKMLGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluorostyrene (CAS 160975-98-4) – A Versatile Styrenic Building Block for Fluorinated Polymers and Fine Chemicals


4-Bromo-2,6-difluorostyrene (C₈H₅BrF₂, MW: 219.03 g/mol) is a trisubstituted styrene derivative featuring bromine at the para position and fluorine atoms at both ortho positions [1]. This unique halogen substitution pattern confers distinct electronic and steric properties that differentiate it from mono- and difluorinated styrene analogs. The compound is commercially available in research quantities with a typical purity specification of 95% .

Why 4-Bromo-2,6-difluorostyrene Cannot Be Readily Replaced by Other Halogenated Styrenes


Halogenated styrenes are not functionally interchangeable due to pronounced differences in electron density, steric hindrance, and bond dissociation energies that govern both polymerization kinetics and cross-coupling reactivity. In radical copolymerizations, the relative reactivity (1/r₁) of trisubstituted styrenes varies by more than 8-fold across closely related analogs, with 4-Br-2,6-F₂ exhibiting a distinct reactivity profile (1.8) that differs substantially from its 3-Cl-2,6-F₂ (4.2) and 4-Cl-2,6-F₂ (3.9) counterparts [1]. Furthermore, the presence of the ortho-fluorine atoms alters the C–Br bond activation energy in Pd-catalyzed transformations, a parameter that cannot be replicated by simply substituting with 4-bromostyrene or 2,6-difluorostyrene [2].

Quantitative Differentiation of 4-Bromo-2,6-difluorostyrene: Head-to-Head and Cross-Study Comparative Data


Radical Copolymerization Reactivity: 4-Br-2,6-F₂ vs. 3-Cl-2,6-F₂ and 4-Cl-2,6-F₂

In radical copolymerization with styrene (M₁) at 70 °C with ABCN initiator, 4-bromo-2,6-difluoro-substituted methyl 2-cyano-3-phenyl-2-propenoate exhibits a relative reactivity (1/r₁) of 1.8. This value is approximately 2.3-fold lower than that of the 3-chloro-2,6-difluoro analog (4.2) and approximately 2.2-fold lower than that of the 4-chloro-2,6-difluoro analog (3.9) [1].

Polymer Chemistry Radical Polymerization Copolymerization Kinetics

Stereocontrolled Synthesis of Bromofluoroalkenes: High Diastereoselectivity Achieved

Utilizing silylated β,β-difluorostyrene derivatives—the structural core of 4-bromo-2,6-difluorostyrene—an addition/elimination reaction with organolithium reagents followed by bromination/desilicobromination affords bromofluoroalkenes with high stereocontrol (>97:3 diastereomeric ratio). This level of selectivity is achieved through the intrinsic electronic and steric influence of the 2,6-difluoro substitution pattern, which is not observed with non-fluorinated or mono-fluorinated styrene analogs [1].

Organofluorine Chemistry Stereoselective Synthesis Cross-Coupling

Thermal Stability of Copolymers: Tg Elevation Relative to Polystyrene

Copolymers derived from 4-bromo-2,6-difluoro-substituted methyl 2-cyano-3-phenyl-2-propenoate and styrene exhibit a relatively high glass transition temperature (Tg) compared to polystyrene homopolymer. The increase in Tg is attributed to the high dipolar character of the trisubstituted ethylene monomer unit, which restricts chain mobility. This effect is consistently observed across the halogen ring-trisubstituted series, with the 4-Br-2,6-F₂ analog contributing to Tg elevation alongside its chloro-substituted counterparts [1].

Polymer Physics Thermal Analysis Materials Science

High-Impact Application Scenarios for 4-Bromo-2,6-difluorostyrene


Synthesis of Stereodefined Fluoroalkene Building Blocks

4-Bromo-2,6-difluorostyrene serves as a precursor to silylated β,β-difluorostyrene derivatives that undergo stereocontrolled addition/elimination sequences. This route yields bromofluoroalkenes with diastereomeric ratios exceeding 97:3, which are then employed in Pd-catalyzed cross-couplings to produce tri- and tetrasubstituted fluoroalkenes of defined geometry [1].

Tailored Copolymer Synthesis with Modulated Reactivity

The relative reactivity (1/r₁ = 1.8) of 4-bromo-2,6-difluoro-substituted monomers in radical copolymerization with styrene allows for precise control over copolymer composition. This intermediate reactivity—lower than 3-Cl-2,6-F₂ (4.2) and 4-Cl-2,6-F₂ (3.9) but higher than 2,3,6-Cl₃ (0.5)—enables the synthesis of copolymers with tunable thermal and dielectric properties [1].

Development of High-Tg Fluorinated Polymers

Incorporation of 4-bromo-2,6-difluoro-substituted ethylene units into styrene copolymers results in elevated glass transition temperatures relative to polystyrene, owing to the strong dipolar character imparted by the ortho-fluorine atoms. This property is advantageous for applications requiring dimensional stability at elevated service temperatures [1].

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